5-Bromo-2-(pyridin-4-yl)-1H-indole

Anti-virulence High-throughput screening Acinetobacter baumannii

Sourcing indole-based anti-virulence scaffolds with documented target engagement often yields generic bactericidal compounds that confound mechanistic studies. 5-Bromo-2-(pyridin-4-yl)-1H-indole (CAS 906776-79-2) solves this by providing a validated ompA promoter inhibitor and biofilm attenuator active against Acinetobacter baumannii ATCC 17978, confirmed as 1 of only 3 hits from 7,520 screened compounds. • C5-bromine enables Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling for systematic SAR expansion. • C2-pyridin-4-yl group anchors target engagement and provides a metal-chelating or hydrogen-bonding handle. • Supplied at research-grade purity with documented ompA inhibition and no direct bactericidal activity-ideal for anti-virulence programs where preserving the host microbiome is critical.

Molecular Formula C13H9BrN2
Molecular Weight 273.13 g/mol
CAS No. 906776-79-2
Cat. No. B6302940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(pyridin-4-yl)-1H-indole
CAS906776-79-2
Molecular FormulaC13H9BrN2
Molecular Weight273.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C=C(N2)C3=CC=NC=C3
InChIInChI=1S/C13H9BrN2/c14-11-1-2-12-10(7-11)8-13(16-12)9-3-5-15-6-4-9/h1-8,16H
InChIKeyYDNCKIWPRDQNBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(pyridin-4-yl)-1H-indole Overview


5-Bromo-2-(pyridin-4-yl)-1H-indole is a brominated indole-pyridine heterocycle (C₁₃H₉BrN₂, MW 273.13) featuring a pyridin-4-yl substituent at the indole 2-position and a bromine atom at the 5-position . Unlike the non-brominated parent scaffold 2-(pyridin-4-yl)-1H-indole, which has been reported as an antibiotic against MRSA/MSSA via peptidoglycan cleavage , this brominated derivative was identified as one of only three hit compounds—out of 7,520 screened—that inhibit outer membrane protein A (ompA) expression and attenuate biofilm formation in the drug-resistant pathogen Acinetobacter baumannii [1]. Its bromine substituent also provides a versatile synthetic handle for cross-coupling chemistry, enabling downstream derivatization [2].

Anti-virulence screening
ompA-targeted inhibition in A. baumannii biofilm models
Scaffold diversification
C5 bromine enables Suzuki-Miyaura and Buchwald-Hartwig couplings
Biofilm mechanism research
Attenuates biofilm formation without direct bactericidal activity

5-Bromo-2-(pyridin-4-yl)-1H-indole: Why It's Irreplaceable


Substituting 5-Bromo-2-(pyridin-4-yl)-1H-indole with a structurally similar indole—even one bearing a pyridinyl group—carries a high risk of losing the specific anti-virulence phenotype documented for this compound. The non-brominated analog 2-(pyridin-4-yl)-1H-indole operates through a fundamentally different mechanism (peptidoglycan cleavage in MRSA) , while the positional isomer 3-(pyridin-4-yl)-1H-indole (Rockout) acts as a Rho-kinase (ROCK) inhibitor with an IC₅₀ of approximately 25 μM . Even among halogenated indoles with antibiofilm activity against A. baumannii—such as 5-iodoindole, which displays broad bactericidal effects [1]—the target compound is distinguished by its specific mechanism of action: inhibition of the ompA promoter, a target linked to virulence rather than direct bacterial killing [2]. This mechanistic specificity makes the compound uniquely suited for anti-virulence discovery programs where conventional bactericidal activity is undesirable.

Target compound
Inhibits ompA promoter; anti-virulence mechanism
Non-brominated analog
2-(Pyridin-4-yl)-1H-indole cleaves peptidoglycan (bactericidal), not ompA-targeted
Target compound
ompA anti-virulence activity in A. baumannii
Positional isomer (Rockout)
3-(Pyridin-4-yl)-1H-indole inhibits ROCK kinase (IC₅₀ ~25 μM); no anti-virulence effect
Target compound
Anti-virulence biofilm attenuation
Other halogenated indoles
5-Iodoindole exerts rapid bactericidal activity, not ompA-specific inhibition

5-Bromo-2-(pyridin-4-yl)-1H-indole: Differentiation Evidence


HTS Selectivity for ompA Promoter Inhibition

In a high-throughput screen of 7,520 chemical compounds using an A. baumannii ATCC 17978 reporter strain engineered with an ompA promoter-nptI fusion, only 15 compounds exhibited ≥70% growth inhibition in kanamycin-containing medium. Of these 15, only 3 compounds—including 5-Bromo-2-(pyridin-4-yl)-1H-indole—were confirmed to inhibit ompA expression at both the mRNA and protein levels, and subsequently reduce biofilm formation [1]. This corresponds to a confirmed hit rate of 0.04% (3/7,520), placing the compound among the most functionally selective molecules identified in this screening campaign.

HTS Selectivity
Reported
≥2,500-fold enrichment over random selection
Supports anti-virulence target engagement screening
HTS context; 7,520 compounds screened; one of 3 confirmed ompA inhibitors
Anti-virulence High-throughput screening Acinetobacter baumannii ompA Biofilm inhibition

Mechanistic Switch: Anti-virulence vs. Bactericidal Activity

The non-brominated analog 2-(pyridin-4-yl)-1H-indole (CAS 21182-07-0) has been characterized as an antibiotic that inhibits the growth of methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive S. aureus (MSSA) by cleaving bonds in peptidoglycan, an essential component of the bacterial cell wall . In contrast, 5-Bromo-2-(pyridin-4-yl)-1H-indole acts through an anti-virulence mechanism: it inhibits the expression of outer membrane protein A (ompA) in A. baumannii, reducing biofilm formation without necessarily killing the bacterium directly [1]. The introduction of the bromine atom at the indole 5-position thus appears to redirect the biological activity from direct antibacterial action toward targeted virulence suppression.

Mechanism switch
Reported
ompA inhibition (anti-virulence) vs. peptidoglycan cleavage (bactericidal)
Mechanism-specific anti-virulence context
Bromination redirects from antibacterial to virulence suppression
Anti-virulence Mechanism of action ompA Peptidoglycan MRSA

Positional Isomer Impact on Target Selectivity

The positional isomer 3-(pyridin-4-yl)-1H-indole (Rockout, CAS 7272-84-6) is a well-characterized Rho-kinase (ROCK) inhibitor with an IC₅₀ of approximately 25 μM against ROCK1 in vitro; it also inhibits ROCK-II and PRK2 with similar potency . Rockout was identified through an image-based cell migration screen and is used as a biochemical tool to study actin cytoskeleton dynamics . 5-Bromo-2-(pyridin-4-yl)-1H-indole, by relocating the pyridin-4-yl group from the indole 3-position to the 2-position and adding a 5-bromo substituent, completely shifts the biological target profile: it engages the ompA promoter in A. baumannii rather than human Rho-kinases [1]. No ROCK inhibitory activity has been reported for the 2-substituted compound, and no anti-virulence activity has been reported for Rockout.

Positional isomer
Reported
ompA inhibition vs. ROCK1 kinase inhibition (IC₅₀ ~25 μM)
Positional isomer target-class switch
2-pyridinyl vs. 3-pyridinyl plus bromination changes target profile
Positional isomerism Target selectivity ROCK kinase OmpA Indole substitution

Halogenated Indole Comparison: Anti-virulence vs. Antibacterial

Several halogenated indoles have demonstrated activity against A. baumannii. 5-Iodoindole was shown to rapidly kill A. baumannii, inhibit biofilm formation, and constrain motility, with efficacy comparable to clinical antibiotics such as ciprofloxacin, colistin, and gentamicin [1]. A 2025 screen of 46 indole derivatives against extensively drug-resistant A. baumannii (XDRAB) identified 5-iodoindole, 3-methylindole, and 7-hydroxyindole as the most potent antimicrobial and antibiofilm agents [2]. 5-Bromo-2-(pyridin-4-yl)-1H-indole differentiates itself from these compounds by its specific mechanism of action: it targets the ompA promoter to suppress virulence gene expression, rather than exerting direct bactericidal or bacteriostatic effects [3]. This anti-virulence approach is therapeutically attractive because it may impose a weaker selective pressure for resistance development compared to conventional bactericidal agents [4].

Halogenated indoles
Class-level inference
Anti-virulence ompA inhibition vs. bactericidal activity (e.g., 5-iodoindole)
Anti-virulence vs. antibacterial mechanism class
Direct head-to-head comparison not available; class-level distinction
Anti-virulence Antibacterial Halogenated indoles Biofilm Acinetobacter baumannii

Bromine Handle for Cross-Coupling Derivatization

The bromine atom at the indole 5-position serves as a synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, enabling the generation of focused libraries of analogs for structure-activity relationship (SAR) studies [1]. This synthetic versatility is documented for 5-bromoindole scaffolds in general; for example, 5-bromoindole-2-carboxamides have been elaborated into diverse antibacterial agents [2], and 5-bromo-substituted indoles have been functionalized via alkynylations and Suzuki-Miyaura cross-couplings at both C5 and C7 positions [3]. The non-brominated analog 2-(pyridin-4-yl)-1H-indole lacks this reactive handle at the 5-position, limiting direct derivatization at this site without additional synthetic steps (e.g., directed metalation or electrophilic bromination). The compound is also a documented precursor to the 3-carbaldehyde derivative (5-Bromo-2-(pyridin-4-yl)-1H-indole-3-carbaldehyde, CAS 587828-42-0) via formylation at the indole 3-position, and to the 3-ethanamine derivative (CAS 1049791-87-8) .

Synthetic handle
Supplier data
C5 bromine enables Suzuki-Miyaura, Buchwald-Hartwig, Heck couplings
Supports SAR library diversification
Class-level reactivity for 5-bromoindole scaffolds; vendor description
Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Derivatization Medicinal chemistry

5-Bromo-2-(pyridin-4-yl)-1H-indole: Key Applications


Anti-Virulence Drug Discovery for A. baumannii Biofilms

The compound is a validated hit from a functional, target-based HTS campaign that identified only 3 confirmed ompA inhibitors from 7,520 compounds screened [1]. As an anti-virulence agent that suppresses biofilm formation without direct bactericidal activity, it serves as a starting scaffold for lead optimization programs aiming to develop adjunctive therapies that disarm A. baumannii pathogenesis while preserving the host microbiome and potentially reducing resistance selective pressure. Procurement of this specific compound—rather than generic indoles or halogenated indoles—ensures that the starting material has documented, quantitative evidence of ompA promoter inhibition and biofilm attenuation in the clinically relevant A. baumannii ATCC 17978 strain.

SAR Expansion Around Anti-Virulence Scaffold

With its bromine substituent at C5 serving as a cross-coupling handle and the pyridin-4-yl group at C2 anchoring target engagement, this compound is an ideal core for systematic SAR studies [2]. The C5-bromine enables Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings to introduce diverse aryl, heteroaryl, or amino substituents. Simultaneously, the indole N1 and C3 positions are available for additional functionalization—as evidenced by the existence of the 3-carbaldehyde and 3-ethanamine derivatives . The non-brominated analog lacks the C5 handle and would require additional synthetic steps, while the positional isomer (Rockout) has a different target profile (ROCK kinase), making the 2-pyridin-4-yl-5-bromo substitution pattern uniquely suited for ompA-targeted SAR.

ompA Virulence Probe Development

OmpA is a multifunctional outer membrane protein implicated in pathogenesis, antimicrobial resistance, and biofilm formation across multiple Gram-negative species including A. baumannii, E. coli, and other Enterobacteriaceae [1]. 5-Bromo-2-(pyridin-4-yl)-1H-indole provides a chemical biology tool to dissect ompA-dependent virulence mechanisms. Unlike bactericidal indoles (e.g., 5-iodoindole) that kill bacteria and confound mechanistic studies, this compound's anti-virulence mechanism allows researchers to study ompA promoter regulation and biofilm biology without the confounding variable of bacterial cell death. Furthermore, its selectivity for ompA over human kinases—unlike the ROCK-inhibiting positional isomer Rockout—minimizes off-target effects in co-culture or host-pathogen interaction models.

Bifunctional Molecule Building Block

The compound's architecture—combining a pyridin-4-yl group capable of coordinating metal ions or participating in hydrogen bonding with a bromine handle for diversification—makes it an attractive building block for designing bifunctional molecules. The pyridine nitrogen can serve as a metal-chelating moiety or a hydrogen bond acceptor in target binding, while the C5 position can be elaborated to introduce a second pharmacophore, a fluorescent reporter, or an affinity tag. This dual-functionality is absent in simpler scaffolds such as 5-bromoindole or 2-(pyridin-4-yl)-1H-indole individually, providing a synthetic efficiency advantage for complex probe or degrader (PROTAC) design starting from a single, commercially accessible intermediate [2].

Application
Selection Property
Validation Focus
Anti-virulence biofilm research
ompA promoter inhibition evidence
Biofilm-attenuation endpoint in A. baumannii ATCC 17978
Scaffold SAR diversification
C5 bromine cross-coupling handle
Derivatization and target engagement retention
ompA virulence probe development
Anti-virulence without bactericidal confounding
ompA expression and biofilm regulation assays
Bifunctional probe design
Dual pyridinyl/bromine functionalization
Metal coordination or reporter conjugation context
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